molecular formula C8H14O4 B1620477 2-(2-Methoxyethoxy)ethyl acrylate CAS No. 7328-18-9

2-(2-Methoxyethoxy)ethyl acrylate

Cat. No.: B1620477
CAS No.: 7328-18-9
M. Wt: 174.19 g/mol
InChI Key: HZMXJTJBSWOCQB-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl acrylate is a chemical compound with the molecular formula C10H18O5. It is a colorless to light yellow liquid, known for its use in various industrial and scientific applications. This compound is particularly valued for its role in the synthesis of polymers and its potential in pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethoxy)ethyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-(2-methoxyethoxy)ethanol.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to hydrolyze the ester group.

Major Products Formed:

    Polymerization: Poly(this compound)

    Hydrolysis: Acrylic acid and 2-(2-methoxyethoxy)ethanol

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. In drug delivery systems, the polymerized form can encapsulate active pharmaceutical ingredients, allowing for controlled release. The molecular targets and pathways involved depend on the specific application, such as interaction with biological tissues in medical applications or surface adhesion in industrial uses .

Comparison with Similar Compounds

  • 2-Methoxyethyl acrylate
  • 2-(2-Methoxyethoxy)ethanol
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

Comparison: 2-(2-Methoxyethoxy)ethyl acrylate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced flexibility and chemical resistance. Compared to 2-Methoxyethyl acrylate, it offers better performance in applications requiring higher molecular weight and longer ethoxy chains. Its ability to form hydrogels makes it particularly valuable in biomedical applications .

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-8(9)12-7-6-11-5-4-10-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMXJTJBSWOCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65744-44-7
Record name 2-Propenoic acid, 2-(2-methoxyethoxy)ethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=65744-44-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50223505
Record name 2-(2-Methoxyethoxy)ethyl acrylate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7328-18-9
Record name 2-(2-Methoxyethoxy)ethyl 2-propenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=7328-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethoxy)ethyl acrylate
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Record name 7328-18-9
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Record name 2-(2-Methoxyethoxy)ethyl acrylate
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Record name 2-(2-methoxyethoxy)ethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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